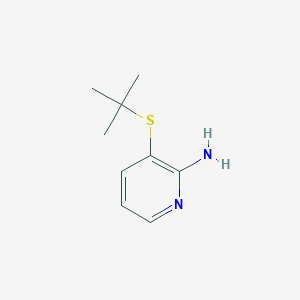

3-tert-Butylsulfanyl-pyridin-2-ylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-tert-butylsulfanylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2S/c1-9(2,3)12-7-5-4-6-11-8(7)10/h4-6H,1-3H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBLSSTPVTVGUEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC1=C(N=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590318 | |

| Record name | 3-(tert-Butylsulfanyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

551950-47-1 | |

| Record name | 3-[(1,1-Dimethylethyl)thio]-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=551950-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(tert-Butylsulfanyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Characterization of 3-tert-Butylsulfanyl-pyridin-2-ylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the known physicochemical properties of 3-tert-Butylsulfanyl-pyridin-2-ylamine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. Due to the limited availability of comprehensive experimental data in publicly accessible literature, this document also furnishes detailed, standardized protocols for the experimental determination of its key physical properties, including melting point, boiling point, and solubility. Furthermore, a logical workflow for the systematic physicochemical characterization of this and similar novel chemical entities is presented. This guide is intended to serve as a foundational resource for researchers initiating studies with this compound, enabling consistent and reproducible characterization.

Introduction

This compound is a substituted aminopyridine derivative. Compounds within this class are recognized for their diverse pharmacological activities and are frequently investigated as scaffolds in the development of novel therapeutic agents. Accurate determination of the physical properties of such compounds is a critical first step in the drug development pipeline, influencing formulation, bioavailability, and pharmacokinetic profiling. This document outlines the available data for this compound and provides robust, generalized methodologies for its further characterization.

Physicochemical Properties

The known identifying properties of this compound have been compiled from supplier databases. To date, experimental values for properties such as melting point, boiling point, and solubility are not widely reported in the scientific literature.

Identity and Molecular Structure

| Property | Value | Source |

| IUPAC Name | 3-(tert-butylsulfanyl)pyridin-2-amine | N/A |

| CAS Number | 551950-47-1 | [1][2] |

| Molecular Formula | C₉H₁₄N₂S | [1] |

| Molecular Weight | 182.29 g/mol | [1] |

| Canonical SMILES | CC(C)(C)SC1=C(N=CC=C1)N | N/A |

Experimental Protocols for Physical Property Determination

The following sections provide detailed, generalized protocols for determining the primary physical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point is a fundamental physical property used for identification and purity assessment.[3][4]

Principle: The temperature at which a substance transitions from a solid to a liquid phase is its melting point. Pure crystalline solids typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities can lead to a depressed and broader melting range.[3]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for pulverizing crystals)

Procedure:

-

Sample Preparation: Place a small amount of dry this compound on a clean, dry surface. If the sample consists of large crystals, gently crush it to a fine powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the melting range.

-

For an accurate measurement, heat rapidly to about 10-15°C below the estimated melting point.

-

Then, decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the entire sample has melted (T2).

-

The melting point is reported as the range T1-T2.

-

-

Purity Assessment: A narrow melting range is indicative of high purity.

Boiling Point Determination (Microscale Method)

For small quantities of a liquid, a micro boiling point determination is appropriate. If the compound is a solid at room temperature, this method would be applicable if it melts at a temperature significantly below its decomposition temperature.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. This method observes the temperature at which a rapid and continuous stream of bubbles emerges from a capillary tube inverted in the liquid sample.[5][6]

Apparatus:

-

Melting point apparatus or Thiele tube with heating oil

-

Small test tube (e.g., 6 x 50 mm) or melting point capillary tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Device for attaching the test tube to the thermometer (e.g., rubber ring)

Procedure:

-

Sample Preparation: Add a few drops of the liquid sample (or molten solid) into the small test tube to a depth of about 1-2 cm.

-

Capillary Insertion: Place a smaller capillary tube (sealed at one end) into the test tube with the open end down.

-

Apparatus Assembly: Attach the test tube to a thermometer. Immerse the assembly in a heating bath (e.g., the heating block of a melting point apparatus or a Thiele tube). The bottom of the test tube should be near the thermometer bulb.

-

Heating: Heat the apparatus. As the temperature rises, air trapped in the inverted capillary will expand and bubble out.

-

Observation: Continue heating until a rapid and continuous stream of bubbles emerges from the inverted capillary. This indicates the liquid is boiling.

-

Measurement: Stop heating and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the inverted capillary.

Solubility Determination

Understanding the solubility of a compound in various solvents is crucial for reaction setup, purification, and formulation.

Principle: The solubility of a substance is determined by the intermolecular forces between the solute and the solvent. "Like dissolves like" is a useful guiding principle; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[7][8] The presence of acidic or basic functional groups can significantly alter solubility in aqueous solutions of different pH.[9]

Apparatus:

-

Small test tubes

-

Spatula

-

Graduated pipettes or cylinders

-

Vortex mixer (optional)

Solvents:

-

Water (polar, protic)

-

5% w/v Sodium Hydroxide (aqueous base)

-

5% v/v Hydrochloric Acid (aqueous acid)

-

Ethanol (polar, protic)

-

Dichloromethane (polar, aprotic)

-

Hexanes (non-polar)

Procedure:

-

General Method:

-

Place approximately 20-30 mg of this compound into a small test tube.

-

Add 1 mL of the chosen solvent in small portions.

-

After each addition, stir or vortex the mixture vigorously for at least 60 seconds.

-

Observe and record whether the compound is soluble (dissolves completely), partially soluble, or insoluble.

-

-

Systematic Approach:

-

Water: Determine solubility in water first. The aminopyridine moiety suggests potential for some water solubility through hydrogen bonding.

-

Aqueous Acid/Base:

-

If insoluble in water, test solubility in 5% HCl. The basic amino group is expected to be protonated, forming a soluble salt.

-

If insoluble in water, also test solubility in 5% NaOH. The presence of acidic protons would be necessary for solubility in a base.

-

-

Organic Solvents: Test solubility in a range of organic solvents from polar to non-polar to establish a full solubility profile.

-

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the initial physicochemical characterization of a novel compound such as this compound.

Caption: Workflow for Physicochemical Characterization.

Conclusion

While foundational identifying information for this compound is available, a comprehensive public dataset of its physical properties is lacking. This guide provides standardized, accessible protocols to enable researchers to systematically determine these crucial parameters. The presented workflow offers a logical progression for the characterization of this and other novel compounds, ensuring that subsequent research and development efforts are built upon a solid foundation of reliable physicochemical data.

References

- 1. matrixscientific.com [matrixscientific.com]

- 2. 3-tert-ブチルスルファニル-ピリジン-2-イルアミン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. pennwest.edu [pennwest.edu]

- 5. chemtips.wordpress.com [chemtips.wordpress.com]

- 6. chymist.com [chymist.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.ws [chem.ws]

- 9. www1.udel.edu [www1.udel.edu]

Elucidation of the Chemical Structure of 3-tert-Butylsulfanyl-pyridin-2-ylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive elucidation of the chemical structure of 3-tert-Butylsulfanyl-pyridin-2-ylamine. Due to the limited availability of direct experimental data for this specific compound, this document outlines a putative synthetic route and predicted analytical characterization based on established chemical principles and spectral data from analogous structures. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development by providing a foundational understanding of this compound's structure and potential methods for its synthesis and characterization.

Introduction

Pyridine derivatives are a cornerstone in medicinal chemistry, forming the core scaffold of numerous pharmaceuticals. The introduction of various functional groups onto the pyridine ring allows for the fine-tuning of their physicochemical properties and biological activities. The compound this compound incorporates a 2-amino group and a 3-tert-butylsulfanyl substituent, features that suggest potential for diverse chemical interactions and biological applications. The 2-aminopyridine moiety is a known pharmacophore, while the bulky, lipophilic tert-butylsulfanyl group can significantly influence properties such as cell membrane permeability and metabolic stability.

Chemical Structure and Properties

Based on its IUPAC name, the chemical structure of this compound is presented below. Key physicochemical properties, sourced from available chemical supplier information, are summarized in Table 1.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 551950-47-1 | [1] |

| Molecular Formula | C₉H₁₄N₂S | [1] |

| Molecular Weight | 182.29 g/mol | [1] |

| Appearance | Not specified (likely a solid) | - |

| Hazard | Irritant | [1] |

Proposed Synthesis

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

Reaction: Buchwald-Hartwig C-S Cross-Coupling

-

Reactants: To an oven-dried Schlenk flask is added 2-amino-3-bromopyridine (1.0 eq), sodium tert-butylthiolate (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand like Xantphos (0.04 eq).

-

Solvent: The flask is evacuated and backfilled with an inert gas (e.g., argon). Anhydrous dioxane is added as the solvent.

-

Reaction Conditions: The reaction mixture is heated to 100 °C and stirred for 12-24 hours, with reaction progress monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.

Predicted Analytical Data for Structural Elucidation

The following tables summarize the predicted spectral data for this compound based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy (Predicted)

Table 2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | d | 1H | Pyridine H-6 |

| ~7.0-7.2 | d | 1H | Pyridine H-4 |

| ~6.6-6.8 | dd | 1H | Pyridine H-5 |

| ~4.5-5.5 | br s | 2H | -NH₂ |

| ~1.3-1.5 | s | 9H | -C(CH₃)₃ |

Rationale: The chemical shifts for the pyridine protons are estimated based on the electronic effects of the amino and tert-butylsulfanyl groups. The amino group is electron-donating, shifting ortho and para protons upfield, while the sulfur substituent has a more complex effect. The tert-butyl group will appear as a characteristic singlet in the aliphatic region.

¹³C NMR Spectroscopy (Predicted)

Table 3: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~158-160 | Pyridine C-2 |

| ~145-148 | Pyridine C-6 |

| ~138-140 | Pyridine C-4 |

| ~115-118 | Pyridine C-5 |

| ~110-113 | Pyridine C-3 |

| ~45-48 | -C (CH₃)₃ |

| ~30-32 | -C(C H₃)₃ |

Rationale: The chemical shifts are predicted based on additive rules for substituted pyridines. The carbon attached to the nitrogen (C-2) and the carbon at position 6 will be the most downfield among the ring carbons.

Mass Spectrometry (Predicted)

Table 4: Predicted Mass Spectrometry Data

| Technique | Expected m/z | Ion |

| ESI-MS | 183.0950 | [M+H]⁺ |

Rationale: Electrospray ionization (ESI) in positive mode is expected to produce the protonated molecular ion [M+H]⁺. The exact mass is calculated based on the molecular formula C₉H₁₄N₂S.

IR Spectroscopy (Predicted)

Table 5: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium | N-H stretch (asymmetric and symmetric) |

| 2960-2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~1620 | Strong | N-H bend (scissoring) |

| 1590-1450 | Medium-Strong | C=C and C=N ring stretching |

| ~1365 | Strong | C-H bend (tert-butyl) |

| ~700-600 | Medium | C-S stretch |

Rationale: The IR spectrum is expected to show characteristic peaks for the primary amine (N-H stretching and bending), aliphatic C-H stretching from the tert-butyl group, aromatic ring stretches, and a C-S stretching vibration.

Biological Activity and Signaling Pathways (Hypothetical)

While no specific biological activity has been reported for this compound, its structural motifs are present in molecules with known pharmacological effects. For example, some 2-aminopyridine derivatives are known to act as kinase inhibitors. The tert-butylsulfanyl group, being lipophilic, could enhance membrane permeability and interaction with hydrophobic pockets of target proteins. A hypothetical signaling pathway that could be modulated by a molecule with this scaffold is presented below.

Caption: Hypothetical kinase inhibition by this compound.

Conclusion

This technical guide provides a detailed structural elucidation of this compound. Although direct experimental data is scarce, a plausible synthetic route and predicted analytical data have been presented based on established chemical knowledge. This information serves as a foundational resource for researchers interested in synthesizing and evaluating this compound for potential applications in drug discovery and development. Further experimental validation is necessary to confirm the proposed synthesis and the predicted spectral characteristics.

References

In-depth Technical Guide: 3-tert-Butylsulfanyl-pyridin-2-ylamine (CAS 551950-47-1)

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves to consolidate the available scientific and technical information regarding the chemical compound 3-tert-Butylsulfanyl-pyridin-2-ylamine, CAS number 551950-47-1. This document outlines its known physicochemical properties, safety and handling guidelines, and provides context within the broader class of aminopyridine derivatives. It is important to note that while a foundational set of data exists for this compound, comprehensive experimental details regarding its synthesis, spectroscopic analysis, and biological activity are not extensively available in the public domain. This guide presents the currently accessible information and highlights areas where further research is required.

Chemical and Physical Properties

This compound is a substituted aminopyridine derivative. The presence of the bulky tert-butyl group and the sulfur linkage on the pyridine ring are key structural features that influence its chemical reactivity and potential biological interactions. A summary of its known physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 551950-47-1 | [1][2] |

| Molecular Formula | C₉H₁₄N₂S | [2][3] |

| Molecular Weight | 182.29 g/mol | [2][3] |

| Physical Form | Solid | [2] |

| Boiling Point | 284.7 °C at 760 mmHg | N/A |

| Flash Point | 126 °C | N/A |

| Density | 1.095 g/cm³ | N/A |

| Refractive Index | 1.57 | N/A |

Note: Data for boiling point, flash point, density, and refractive index are from a single unverified source and should be treated as preliminary.

Spectroscopic Data

References

3-tert-Butylsulfanyl-pyridin-2-ylamine molecular weight and formula

This document provides essential physicochemical data for 3-tert-Butylsulfanyl-pyridin-2-ylamine, a compound of interest for researchers and professionals in the fields of medicinal chemistry and drug development. The following sections detail its molecular properties and offer a conceptual framework for its integration into experimental workflows.

Core Molecular Data

The fundamental molecular characteristics of this compound have been determined and are summarized below. This information is critical for accurate experimental design, including stoichiometric calculations for synthesis and dilution preparations for biological assays.

| Property | Value | Source |

| Molecular Formula | C9H14N2S | [1] |

| Molecular Weight | 182.29 g/mol | [1] |

| CAS Number | 551950-47-1 | [1] |

Experimental Protocols

While specific experimental protocols for this compound are not detailed in the provided search results, a general workflow for the characterization of a novel small molecule in a drug discovery context is presented below. This workflow is a standard approach within the pharmaceutical and biotechnology industries.

A logical workflow for the initial characterization and evaluation of a novel chemical entity like this compound would typically involve the following stages:

-

Synthesis and Purification: The compound is first synthesized, often through a multi-step organic chemistry process. Following synthesis, it is crucial to purify the compound to a high degree, typically greater than 95%, to ensure that any observed biological activity is attributable to the compound of interest and not impurities. Common purification techniques include column chromatography and recrystallization.

-

Structural Confirmation: The chemical structure of the purified compound is then confirmed using a variety of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to determine the carbon-hydrogen framework. Mass Spectrometry (MS) is employed to confirm the molecular weight.

-

Physicochemical Profiling: Key physicochemical properties are determined. These include solubility in various solvents (aqueous and organic), lipophilicity (logP), and pKa. These parameters are critical for understanding the compound's potential absorption, distribution, metabolism, and excretion (ADME) properties.

-

In Vitro Biological Screening: The compound is tested in a battery of in vitro assays to determine its biological activity. This could include target-based assays (e.g., enzyme inhibition or receptor binding assays) or cell-based assays to assess effects on cellular pathways or viability.

-

Hit-to-Lead Optimization: If promising activity is observed, medicinal chemists will synthesize analogues of the initial "hit" compound to improve its potency, selectivity, and ADME properties. This iterative process is a core component of drug discovery.

Conceptual Workflow for Compound Evaluation

The following diagram illustrates a generalized workflow for the initial stages of evaluating a novel chemical compound in a drug discovery pipeline.

References

In-Depth Technical Guide: Solubility Profile of 3-tert-Butylsulfanyl-pyridin-2-ylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-tert-Butylsulfanyl-pyridin-2-ylamine is a substituted aminopyridine derivative with potential applications in medicinal chemistry and materials science. Its utility in these fields is fundamentally linked to its physicochemical properties, among which solubility is a critical determinant of bioavailability, formulation feasibility, and overall efficacy. This technical guide provides a comprehensive overview of the available information regarding the solubility of this compound, outlines detailed experimental protocols for its determination, and presents data for structurally related compounds to offer valuable context for researchers.

Chemical Identity

Basic chemical information for this compound is summarized in the table below.

| Property | Value | Source |

| CAS Number | 551950-47-1 | [1] |

| Molecular Formula | C9H14N2S | [1] |

| Molecular Weight | 182.29 g/mol | [1] |

| MDL Number | MFCD05663516 | [1] |

| Physical Form | Solid |

It is important to note that analytical data, including solubility, for this specific compound is not extensively available in public literature. One supplier explicitly states that they do not collect analytical data for this product and it is sold "as-is". Therefore, experimental determination of its solubility is a necessary step for any research or development application.

Quantitative Solubility Data

Direct quantitative solubility data for this compound in various solvents is not readily found in the reviewed scientific literature. The following table is provided as a template for researchers to populate upon experimental determination.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method Used |

| Water | 25 | Data not available | Data not available | |

| PBS (pH 7.4) | 25 | Data not available | Data not available | |

| Ethanol | 25 | Data not available | Data not available | |

| DMSO | 25 | Data not available | Data not available | |

| Methanol | 25 | Data not available | Data not available | |

| Acetonitrile | 25 | Data not available | Data not available | |

| Other |

Qualitative Solubility of Structurally Related Compounds

To provide some context, the following table summarizes qualitative solubility information for other pyridine derivatives. These compounds share some structural similarities and may offer an initial indication of the expected solubility behavior of this compound.

| Compound | Solvent | Solubility (at Room Temp.) | Solubility (Heated) | Source |

| 2-(2-pyridyl azo)-1-naphthol | Water | Insoluble | Insoluble | [2] |

For many pyridine derivatives, particularly those that are weak bases, solubility can be significantly influenced by pH. Acidic conditions can protonate the pyridine nitrogen, forming a more soluble salt.

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires standardized and robust experimental procedures. The following are detailed methodologies for key experiments.

Gravimetric Method (Shake-Flask Method)

This is a widely recognized and accurate method for determining the equilibrium solubility of a solid in a liquid[3][4].

Objective: To determine the mass of this compound that dissolves in a specific volume of a given solvent at a constant temperature to form a saturated solution[3].

Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Sealed containers (e.g., screw-cap vials)

-

Constant temperature agitator (e.g., shaking incubator)

-

Filtration or centrifugation equipment (e.g., 0.22 µm syringe filters, microcentrifuge)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container[5].

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached[5].

-

Phase Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation at high speed or by filtration through a fine-pore filter (e.g., 0.22 µm)[5].

-

Sample Measurement: Accurately measure a known volume or weight of the clear, saturated solution[2].

-

Solvent Evaporation and Mass Determination: Evaporate the solvent from the measured sample completely under controlled conditions (e.g., in a vacuum oven)[2][3].

-

Weighing: Weigh the remaining solid residue[2].

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mg/L).

UV-Visible Spectrophotometry Method

This method is suitable if this compound has a chromophore that absorbs light in the UV-Vis range and the solvent is transparent in that region[3].

Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance of light[3].

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

This compound (high purity)

-

Solvent of interest

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent[3].

-

Perform a series of dilutions of the stock solution to create a set of standard solutions with decreasing concentrations[3].

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax)[3].

-

Plot a graph of absorbance versus concentration to create a calibration curve[3].

-

-

Preparation of Saturated Solution: Prepare a saturated solution as described in the gravimetric method (steps 1-3).

-

Analysis:

-

Take a known volume of the clear, saturated solution and dilute it with the solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution, accounting for the dilution factor.

-

Visualizing Workflows and Pathways

Given the limited information on specific biological activities of this compound, the following diagrams illustrate generalized workflows relevant to its potential application in drug discovery and development, where solubility is a key consideration.

References

Spectroscopic Profile of 3-tert-Butylsulfanyl-pyridin-2-ylamine: A Technical Guide

Disclaimer: Publicly available experimental spectroscopic data for 3-tert-Butylsulfanyl-pyridin-2-ylamine (CAS 551950-47-1) is limited. The data presented in this technical guide, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are predicted based on established principles of spectroscopy and data from analogous chemical structures. This guide is intended for researchers, scientists, and drug development professionals as a reference for the anticipated spectroscopic characteristics of this compound.

Introduction

This compound is a substituted aminopyridine derivative with potential applications in medicinal chemistry and materials science. Its structural features, including the 2-aminopyridine core and the tert-butylthio substituent, are expected to impart specific spectroscopic signatures. This document provides a detailed overview of the predicted NMR, IR, and MS data for this compound, along with hypothetical experimental protocols for its synthesis and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.95 | dd | 1H | H6 (Pyridine) |

| ~ 7.40 | dd | 1H | H4 (Pyridine) |

| ~ 6.65 | t | 1H | H5 (Pyridine) |

| ~ 4.80 | br s | 2H | -NH₂ |

| ~ 1.35 | s | 9H | -C(CH₃)₃ |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 158.0 | C2 (Pyridine, C-NH₂) |

| ~ 148.5 | C6 (Pyridine) |

| ~ 138.0 | C4 (Pyridine) |

| ~ 115.0 | C5 (Pyridine) |

| ~ 112.0 | C3 (Pyridine, C-S) |

| ~ 48.0 | -S-C(CH₃)₃ |

| ~ 31.0 | -S-C(CH₃)₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium | N-H stretch (asymmetric & symmetric) |

| 3050 - 3000 | Weak | Aromatic C-H stretch |

| 2960 - 2850 | Medium | Aliphatic C-H stretch |

| ~ 1620 | Strong | N-H scissoring (bending) |

| ~ 1590, 1470, 1430 | Medium | Aromatic C=C and C=N stretch |

| ~ 1365 | Medium | t-Butyl C-H bend |

| ~ 1250 | Strong | C-N stretch |

| ~ 700 - 650 | Medium | C-S stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z Value | Predicted Fragment Ion |

| 182 | [M]⁺ (Molecular Ion) |

| 167 | [M - CH₃]⁺ |

| 125 | [M - C(CH₃)₃]⁺ |

| 94 | [C₅H₅N₂S]⁺ |

| 57 | [C(CH₃)₃]⁺ (tert-Butyl cation) |

Hypothetical Experimental Protocols

The following are proposed methods for the synthesis and spectroscopic analysis of this compound.

Synthesis

A plausible synthetic route involves the reaction of 2-amino-3-bromopyridine with sodium tert-butylthiolate.

Materials:

-

2-amino-3-bromopyridine

-

Sodium tert-butylthiolate

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Argon gas

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate

Procedure:

-

To a solution of 2-amino-3-bromopyridine (1.0 eq) in anhydrous DMF under an argon atmosphere, add sodium tert-butylthiolate (1.2 eq).

-

Heat the reaction mixture at 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound.

Spectroscopic Analysis

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 10 mg of the purified compound in 0.7 mL of deuterated chloroform (CDCl₃).

-

¹H NMR: Acquire the spectrum on a 400 MHz NMR spectrometer.

-

¹³C NMR: Acquire the spectrum on a 100 MHz NMR spectrometer.

IR Spectroscopy:

-

Sample Preparation: Prepare a thin film of the compound on a potassium bromide (KBr) plate or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Method: Electron Ionization (EI) mass spectrometry.

-

Sample Introduction: Introduce the sample via a direct insertion probe or a gas chromatograph.

-

Data Acquisition: Acquire the mass spectrum over a mass-to-charge ratio (m/z) range of 50-500.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

3-tert-Butylsulfanyl-pyridin-2-ylamine: A Core Moiety for Potent Anti-Inflammatory Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-tert-Butylsulfanyl-pyridin-2-ylamine is a heterocyclic amine containing a pyridine core functionalized with an amino group at the 2-position and a tert-butylthio group at the 3-position. While this specific compound is not extensively documented as a standalone research chemical, its core structure is a key pharmacophore in a series of potent and selective inhibitors of 5-lipoxygenase-activating protein (FLAP). FLAP is a crucial protein in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation. This guide provides a comprehensive overview of the synthesis, potential biological activity, and relevant experimental protocols associated with this chemical scaffold, drawing insights from the well-characterized FLAP inhibitors that feature this moiety.

Chemical and Physical Properties

Basic information for this compound is available from chemical suppliers.[1][2]

| Property | Value | Reference |

| CAS Number | 551950-47-1 | [1] |

| Molecular Formula | C₉H₁₄N₂S | [1] |

| Molecular Weight | 182.29 g/mol | [1] |

| Appearance | Solid | [2] |

| Hazard Information | Irritant, Acute toxicity (oral) | [1][2] |

Synthesis and Characterization

Proposed Synthetic Pathway

References

Biological Activity Screening of Novel Pyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and key considerations for the biological activity screening of novel pyridine derivatives. The pyridine scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. This guide focuses on three key areas of screening: anticancer, antimicrobial, and anti-inflammatory activities. Detailed experimental protocols, data presentation standards, and visualization of relevant signaling pathways are provided to support researchers in the design and execution of their screening campaigns.

Anticancer Activity Screening

The evaluation of novel pyridine derivatives for anticancer activity is a critical area of drug discovery. A primary method for assessing cytotoxicity against cancer cell lines is the MTT assay.

Data Presentation: Anticancer Activity

The following table summarizes the cytotoxic activity of various novel pyridine derivatives against different cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Pyridine-Urea 8e | MCF-7 (Breast) | 0.22 (48h) / 0.11 (72h) | Doxorubicin | 1.93 |

| Pyridine-Urea 8n | MCF-7 (Breast) | 1.88 (48h) / 0.80 (72h) | Doxorubicin | 1.93 |

| Cyanopyridone 5a | MCF-7 (Breast) | 1.77 | Taxol | 8.48 |

| Cyanopyridone 5e | MCF-7 (Breast) | 1.39 | Taxol | 8.48 |

| Cyanopyridone 6b | HepG2 (Liver) | 2.68 | Taxol | 14.60 |

| Pyrazolo[3,4-b]pyridine 9a | Hela (Cervical) | 2.59 | Doxorubicin | 2.35 |

| Pyrazolo[3,4-b]pyridine 14g | HCT-116 (Colon) | 1.98 | Doxorubicin | 2.11 |

| Thiazole substituted 1,4-DHP 7a | MOLT-4 (Leukemia) | 17.4 | - | - |

| Pyridinylquinoxaline 6f | p38α MAP Kinase Inhibition | 0.081 | - | - |

| Pyrido[2,3-b]pyrazine 9e | p38α MAP Kinase Inhibition | 0.038 | - | - |

| Imidazol-5-yl pyridine 11d | p38α Kinase Inhibition | 0.045 | - | - |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of novel pyridine derivatives on cancer cell lines.

Materials:

-

Novel pyridine derivatives

-

Human cancer cell lines (e.g., MCF-7, HepG2, Hela)

-

Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture cancer cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

Trypsinize and count the cells.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

-

Incubate the plates for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the novel pyridine derivatives in DMSO.

-

Make serial dilutions of the compounds in the culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plates for 24, 48, or 72 hours.

-

-

MTT Addition:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plates for an additional 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) * 100

-

-

Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

-

Visualization: Anticancer Screening Workflow

Caption: Workflow for in vitro anticancer activity screening using the MTT assay.

Antimicrobial Activity Screening

The antimicrobial potential of novel pyridine derivatives can be effectively evaluated using the agar well diffusion method to determine the zone of inhibition and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Data Presentation: Antimicrobial Activity

The following table summarizes the antimicrobial activity of selected pyridine derivatives against various microbial strains.

| Compound ID | Microbial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| Pyridine Salt 66 | S. aureus | - | 56 ± 0.5% inhibition at 100 µg/mL | - | - |

| Pyridine Salt 66 | E. coli | - | 55 ± 0.5% inhibition at 100 µg/mL | - | - |

| Isonicotinic Acid Hydrazide 23-27 | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | - | 2.18 - 3.08 | - | - |

| 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridine 88a-k | E. coli K12, R2-R4 | - | 0.2 - 1.3 | - | - |

| 2-(phenyl)oxazolo[4,5-b]pyridine 54a-c | MRSA | - | 1.56 - 3.125 | - | - |

| Imidazo[4,5-b]pyridine 2 | B. cereus | - | 0.07 | - | - |

| Ru-benzene complex C5 | S. aureus, B. cereus, E. coli, S. enteritidis | - | 630 | - | - |

| Ru-toluene complex C8 | C. albicans | - | 310 | - | - |

Experimental Protocol: Agar Well Diffusion Method

This protocol describes the agar well diffusion method for preliminary screening of the antimicrobial activity of novel pyridine derivatives.[1]

Materials:

-

Novel pyridine derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Agar (MHA) for bacteria

-

Sabouraud Dextrose Agar (SDA) for fungi

-

Sterile petri dishes

-

Sterile cork borer (6-8 mm diameter)

-

Sterile swabs

-

Micropipettes

-

Incubator

Procedure:

-

Preparation of Inoculum:

-

Prepare a fresh overnight culture of the test microorganism in a suitable broth.

-

Adjust the turbidity of the inoculum to match the 0.5 McFarland standard.

-

-

Inoculation of Agar Plates:

-

Using a sterile swab, evenly spread the microbial suspension over the entire surface of the MHA or SDA plate to create a lawn.

-

-

Well Preparation:

-

Aseptically punch wells of 6-8 mm diameter into the inoculated agar plates using a sterile cork borer.

-

-

Compound Application:

-

Prepare stock solutions of the pyridine derivatives in a suitable solvent (e.g., DMSO).

-

Add a fixed volume (e.g., 50-100 µL) of each test compound solution into the wells.

-

Include a negative control (solvent alone) and a positive control (standard antibiotic).

-

-

Incubation:

-

Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

-

Measurement of Zone of Inhibition:

-

After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters.

-

Visualization: Antimicrobial Screening Workflow

Caption: Workflow for antimicrobial screening using the agar well diffusion method.

Anti-inflammatory Activity Screening

The anti-inflammatory potential of novel pyridine derivatives is often initially assessed by their ability to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophages.

Data Presentation: Anti-inflammatory Activity

The following table presents the anti-inflammatory activity of certain pyridine derivatives, expressed as the IC50 for the inhibition of nitric oxide production.

| Compound ID | Cell Line | NO Inhibition IC50 (µM) | Pro-inflammatory Cytokine Inhibition IC50 (nM) |

| Imidazol-5-yl pyridine 11d | RAW 264.7 | 0.61 | TNF-α: 78.03, IL-1β: 82.15 |

| Imidazo[1,2-a]pyridine 4a | - | - | COX-1: 2.72 µM, COX-2: 1.89 µM |

| Pyrazolo/thieno-fused pyrimidine 22o | LO2 | 2934 (cell viability) | iNOS inhibition: 0.96 µM |

| Pyridoacylsulfonamide 3 | - | - | COX-2: 5.6 µM |

Experimental Protocol: LPS-Induced Nitric Oxide Production Assay

This protocol details the measurement of nitric oxide production by murine macrophage cells (e.g., RAW 264.7) in response to LPS stimulation and its inhibition by novel pyridine derivatives.

Materials:

-

Novel pyridine derivatives

-

RAW 264.7 macrophage cell line

-

DMEM

-

FBS

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture RAW 264.7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin.

-

Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

-

Compound Treatment and LPS Stimulation:

-

Pre-treat the cells with various concentrations of the pyridine derivatives for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.

-

-

Nitrite Measurement (Griess Assay):

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

-

-

Absorbance Measurement:

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in the samples from the standard curve.

-

Determine the percentage of NO inhibition and the IC50 value for each compound.

-

Visualization: Anti-inflammatory Screening Workflow

Caption: Workflow for screening anti-inflammatory activity via nitric oxide inhibition.

Key Signaling Pathways in Biological Activity

The biological activities of pyridine derivatives are often mediated through their interaction with key intracellular signaling pathways. Understanding these pathways is crucial for mechanism of action studies.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Certain pyridine derivatives have been shown to inhibit this pathway.[2][3][4][5][6]

Caption: The PI3K/Akt signaling pathway and a potential point of inhibition by pyridine derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and stress responses. It is a key target in cancer and inflammatory diseases. Some pyridine derivatives have been identified as potent inhibitors of specific kinases within this pathway, such as p38.[7][8]

Caption: The MAPK/ERK signaling pathway with a potential inhibitory role for pyridine derivatives.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. Inhibition of this pathway is a key strategy for the development of anti-inflammatory drugs. Pyridine N-oxide derivatives, among others, have been shown to interfere with NF-κB activation.[9][10][11][12]

Caption: The NF-κB signaling pathway, a target for the anti-inflammatory action of pyridine derivatives.

References

- 1. microchemlab.com [microchemlab.com]

- 2. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CK-3, A Novel Methsulfonyl Pyridine Derivative, Suppresses Hepatocellular Carcinoma Proliferation and Invasion by Blocking the PI3K/AKT/mTOR and MAPK/ERK Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyridine N-oxide derivatives inhibit viral transactivation by interfering with NF-kappaB binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-Inflammatory Effects of a Novel Nuclear Factor- κ B Inhibitory Derivative Derived from Pyrazolo[3,4- d]Pyrimidine in Three Inflammation Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Chameleonic Core: A Deep Dive into the Structure-Activity Relationships of Pyridin-2-ylamine Analogs

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridin-2-ylamine scaffold, a privileged structure in medicinal chemistry, has demonstrated a remarkable versatility, serving as the foundation for a diverse array of therapeutic agents. This in-depth technical guide explores the intricate structure-activity relationships (SAR) of pyridin-2-ylamine analogs across various biological targets, including kinases, microbial enzymes, and DNA. By systematically dissecting the impact of structural modifications on biological activity, this document aims to provide a valuable resource for the rational design of next-generation therapeutics.

Anticancer Activity: Targeting Kinase Signaling

Pyridin-2-ylamine derivatives have emerged as potent inhibitors of various kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. A significant focus has been on the Janus kinase (JAK) family, particularly JAK2, which is implicated in myeloproliferative neoplasms.

JAK2 Inhibition

The SAR of 2-aminopyridine derivatives as JAK2 inhibitors reveals several key features. A notable example is the optimization of a class of compounds where the 2-aminopyridine core is appended with aryl and other cyclic moieties. The data consistently show that specific substitutions on these appended rings are critical for potent and selective inhibition.

Table 1: SAR of Pyridin-2-ylamine Analogs as JAK2 Inhibitors

| Compound ID | R1 | R2 | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |

| 1a | H | Phenyl | >10000 | 248 | >10000 |

| 1b | F | Phenyl | >10000 | 112 | >10000 |

| 1c | Cl | Phenyl | >10000 | 89 | >10000 |

| 1d | Me | Phenyl | >10000 | 156 | >10000 |

| 2a | H | 2-Fluorophenyl | 8760 | 45 | 9870 |

| 2b | H | 3-Fluorophenyl | >10000 | 68 | >10000 |

| 2c | H | 4-Fluorophenyl | >10000 | 35 | >10000 |

| 3 | H | 4-Chlorophenyl | 6540 | 28 | 8760 |

| 4 | H | 4-(Trifluoromethyl)phenyl | 3450 | 9 | 4560 |

Data compiled from various sources.

The data in Table 1 illustrates that electron-withdrawing groups at the para-position of the phenyl ring (R2) generally enhance JAK2 inhibitory activity, with the trifluoromethyl group in compound 4 resulting in the most potent inhibition (IC50 = 9 nM).

General Anticancer Activity (MCF-7 Cell Line)

Beyond specific kinase targets, pyridin-2-ylamine analogs, particularly pyridine-ureas, have demonstrated broad-spectrum anticancer activity. The cytotoxic effects of these compounds are often evaluated against various cancer cell lines, such as the MCF-7 breast cancer cell line.

Table 2: Anticancer Activity of Pyridine-Urea Analogs against MCF-7 Cells

| Compound ID | R Group on Urea | IC50 (µM) - 48h | IC50 (µM) - 72h |

| 8a | Phenyl | 7.03 | 5.14 |

| 8b | 4-Fluorophenyl | 5.51 | 3.89 |

| 8e | 4-Chlorophenyl | 0.22 | 0.11 |

| 8g | 4-Bromophenyl | 3.03 | 1.55 |

| 8n | 3,4-Dichlorophenyl | 1.88 | 0.80 |

| Doxorubicin | - | 1.93 | - |

| Sorafenib | - | 4.50 | - |

IC50 values represent the mean of three separate experiments.[1][2]

The SAR for these pyridine-urea derivatives highlights the significant impact of the substituent on the phenylurea moiety. Halogen substitution, particularly chlorine at the para-position (compound 8e ), dramatically increases cytotoxic activity against MCF-7 cells, with an IC50 value of 0.22 µM after 48 hours of treatment.[1][2]

Antimalarial Activity: A New Front against Resistance

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of novel antimalarials. The 3,5-diaryl-2-aminopyridine scaffold has been identified as a promising starting point for potent, orally active antimalarial agents.

Table 3: Antimalarial Activity of 3,5-Diaryl-2-aminopyridine Analogs

| Compound ID | R1 (Position 5) | R2 (Position 3) | K1 IC50 (nM) | NF54 IC50 (nM) |

| 1 | 4-Fluorophenyl | 4-Chlorophenyl | 14 | 19 |

| 2 | 4-Chlorophenyl | 4-Chlorophenyl | 7 | 10 |

| 3 | 4-Trifluoromethylphenyl | 4-Chlorophenyl | 6 | 8 |

| 4 | 4-Methoxyphenyl | 4-Chlorophenyl | 94 | 110 |

| 5 | 4-Fluorophenyl | 4-Trifluoromethylphenyl | 8.4 | 10 |

K1: Chloroquine-resistant strain; NF54: Chloroquine-sensitive strain. Data compiled from multiple studies.[3][4][5][6]

The SAR of these antimalarial compounds indicates that electron-withdrawing groups on the aryl rings at both positions 3 and 5 are generally favorable for activity. For instance, the presence of a trifluoromethyl group at either position (compounds 3 and 5 ) leads to potent activity against both resistant (K1) and sensitive (NF54) strains of P. falciparum.[3][4][5]

Antimicrobial Activity

Pyridin-2-ylamine derivatives have also been investigated for their antibacterial and antifungal properties. The structural modifications play a crucial role in determining the spectrum and potency of their antimicrobial effects.

Table 4: Antimicrobial Activity of Substituted 2-Aminopyridine Derivatives

| Compound ID | R1 | R2 | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) |

| 2a | Phenyl | H | >100 | >100 |

| 2b | Benzyl | H | >100 | >100 |

| 2c | Cyclohexyl | H | 39 | 39 |

| 2d | Butyl | H | >100 | >100 |

| Gentamicin | - | - | 4.8 | 4.8 |

MIC: Minimum Inhibitory Concentration.[7]

In this series, the nature of the substituent at the amino group is a key determinant of antibacterial activity. The presence of a cyclohexyl group (compound 2c ) confers significant activity against Gram-positive bacteria like S. aureus and B. subtilis, while other alkyl or aryl substituents result in a loss of activity.[7]

DNA Intercalation

Certain pyridin-2-ylamine analogs, particularly those fused to a larger aromatic system like acridine, can function as DNA intercalating agents. This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects. The binding affinity is often measured by the change in the thermal denaturation temperature (ΔTm) of DNA upon ligand binding.

Table 5: DNA Binding Affinity of 9-(Pyridin-2'-yl)-aminoacridine Analogs

| Compound ID | R' on Pyridine | ΔTm (°C) |

| 2a | H | 13.5 |

| 2b | 5'-CH3 | 12.8 |

| 2c | 5'-NO2 | Not Determined |

| 2d | 5'-Cl | 15.2 |

| 2e | 5'-Br | 15.8 |

ΔTm is the change in the melting temperature of calf thymus DNA.[8]

The data suggests that electron-withdrawing groups on the pyridine ring enhance the DNA binding affinity of these acridine derivatives. The chloro and bromo substituents (compounds 2d and 2e ) lead to the largest increases in the DNA melting temperature, indicating stronger binding.[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

JAK2 Kinase Inhibition Assay

This assay determines the in vitro inhibitory activity of compounds against the JAK2 enzyme.

-

Materials: Purified JAK2 enzyme, substrate peptide (e.g., a biotinylated peptide derived from STAT1), ATP, assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT), test compounds, and a detection system (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO and then in assay buffer.

-

Add the diluted compounds to the wells of a 384-well plate.

-

Add a solution containing the JAK2 enzyme and the substrate peptide to each well.

-

Incubate for a defined period (e.g., 10-20 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding ATP solution. The final ATP concentration should be close to its Km value for JAK2.

-

Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.

-

Stop the reaction and detect the amount of product (e.g., ADP) formed using the chosen detection system according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence) using a plate reader.

-

Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

-

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Materials: Cancer cell line (e.g., MCF-7), complete cell culture medium, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds and incubate for the desired period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay measures the inhibition of P. falciparum growth in red blood cells.

-

Materials: P. falciparum culture (chloroquine-sensitive or -resistant strain), human red blood cells, complete culture medium, test compounds, and SYBR Green I lysis buffer.

-

Procedure:

-

Prepare serial dilutions of the test compounds in a 96-well plate.

-

Add a synchronized ring-stage P. falciparum culture to each well.

-

Incubate the plate for 72 hours under appropriate conditions (e.g., 37°C, 5% CO2, 5% O2, 90% N2).

-

Add SYBR Green I lysis buffer to each well to lyse the red blood cells and stain the parasite DNA.

-

Incubate in the dark for 1 hour.

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the percentage of parasite growth inhibition relative to the drug-free control and determine the IC50 value.

-

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

-

Materials: Bacterial or fungal strain, appropriate broth medium (e.g., Mueller-Hinton Broth), test compounds, and 96-well microtiter plates.

-

Procedure:

-

Prepare a standardized inoculum of the microorganism.

-

Perform serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

-

Inoculate each well with the standardized microbial suspension.

-

Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

DNA Thermal Denaturation Assay

This assay measures the change in the melting temperature (Tm) of DNA upon binding of a ligand.

-

Materials: Calf thymus DNA, buffer solution (e.g., phosphate buffer with NaCl), test compounds, and a UV-Vis spectrophotometer with a temperature controller.

-

Procedure:

-

Prepare solutions of DNA and the test compound at various concentrations in the buffer.

-

Mix the DNA and compound solutions and allow them to equilibrate.

-

Monitor the absorbance of the solution at 260 nm while gradually increasing the temperature.

-

The melting temperature (Tm) is the temperature at which half of the DNA is denatured, corresponding to the midpoint of the absorbance increase.

-

The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the DNA alone from the Tm of the DNA-compound complex.

-

Visualizing the Molecular Landscape

To better understand the complex biological processes and experimental workflows discussed, the following diagrams have been generated using the DOT language.

Caption: The JAK/STAT signaling pathway and the inhibitory action of pyridin-2-ylamine analogs.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Caption: Workflow for the SYBR Green I-based antimalarial assay.

Conclusion

The pyridin-2-ylamine core is a remarkably adaptable scaffold that has yielded potent and selective modulators of diverse biological targets. The structure-activity relationships detailed in this guide underscore the critical role of specific substitutions in fine-tuning the pharmacological profile of these analogs. For researchers and drug development professionals, a thorough understanding of these SAR trends is paramount for the design of novel pyridin-2-ylamine derivatives with enhanced efficacy and safety profiles. The experimental protocols and pathway diagrams provided herein offer a practical framework for the continued exploration of this versatile chemical class in the quest for new and improved therapeutics.

References

- 1. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. gov.uk [gov.uk]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Notes: Synthesis and Potential Applications of 3-tert-Butylsulfanyl-pyridin-2-ylamine

Introduction

3-tert-Butylsulfanyl-pyridin-2-ylamine is a substituted aminopyridine derivative. The 2-aminopyridine scaffold is a significant pharmacophore in medicinal chemistry, forming the core of numerous drugs with diverse therapeutic applications.[1] The introduction of a lipophilic tert-butylsulfanyl group at the 3-position can modulate the compound's physicochemical properties, such as its lipophilicity and metabolic stability, potentially influencing its biological activity and pharmacokinetic profile.

Potential Therapeutic Applications

While specific biological activities of this compound are not extensively documented in publicly available literature, the broader class of 2-aminopyridine and 2-thiopyridine derivatives has shown a wide range of pharmacological activities.[2][3][4] These include:

-

Anticancer Activity: Many 2-aminopyridine derivatives have been developed as kinase inhibitors for cancer therapy.[2] They can interfere with signaling pathways that are crucial for cancer cell proliferation and survival.

-

Antibacterial and Antitubercular Activity: The 2-thiopyridine scaffold, in particular, has been identified as a promising starting point for the development of new agents against both actively growing and dormant Mycobacterium tuberculosis.[4][5]

-

Anti-inflammatory Properties: Certain substituted 2-aminopyridine derivatives have demonstrated anti-inflammatory effects.[6]

-

Neurological Disorders: Substituted 2-aminopyridines have been investigated for their potential in treating neurological conditions, including Alzheimer's disease, by acting as inhibitors of enzymes like acetylcholinesterase.[7]

The synthesis of this compound provides a novel molecule for screening in various disease models, leveraging the established therapeutic potential of the 2-aminopyridine core.

Proposed Synthesis of this compound

A direct, one-step synthesis of this compound from 2-aminopyridine is not well-documented. Therefore, a plausible two-step synthetic route is proposed, commencing with the regioselective thiocyanation of 2-aminopyridine at the 3-position, followed by the introduction of the tert-butyl group.

Reaction Scheme:

Step 1: Thiocyanation of 2-aminopyridine 2-aminopyridine reacts with a thiocyanating agent, such as ammonium thiocyanate in the presence of an oxidizing agent (e.g., bromine or iodine), to yield 3-thiocyanato-pyridin-2-ylamine. The amino group at the 2-position directs the electrophilic thiocyanation to the 3- and 5-positions, with the 3-position being generally favored.

Step 2: Synthesis of this compound The resulting 3-thiocyanato-pyridin-2-ylamine can be converted to the target compound. This can be achieved by reduction of the thiocyanate to the corresponding thiol, followed by S-alkylation with a tert-butyl halide (e.g., tert-butyl bromide) in the presence of a base. Alternatively, a direct nucleophilic displacement of the cyanide by a tert-butyl nucleophile might be possible under specific conditions.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data for the proposed synthesis, based on typical yields and conditions for similar reactions.

| Step | Reactant 1 | Reactant 2 | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | 2-Aminopyridine | Ammonium Thiocyanate | Bromine | Acetic Acid | 20-25 | 4-6 | 3-Thiocyanato-pyridin-2-ylamine | 60-70 |

| 2 | 3-Thiocyanato-pyridin-2-ylamine | tert-Butyl Bromide | Sodium Hydride | Tetrahydrofuran (THF) | 0 to 25 | 8-12 | This compound | 50-65 |

Experimental Protocols

Step 1: Synthesis of 3-Thiocyanato-pyridin-2-ylamine

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminopyridine (10.0 g, 0.106 mol) in glacial acetic acid (100 mL).

-

Addition of Thiocyanate: To the stirred solution, add ammonium thiocyanate (16.2 g, 0.212 mol) in one portion. Cool the mixture to 0-5 °C in an ice bath.

-

Addition of Bromine: Prepare a solution of bromine (5.4 mL, 0.106 mol) in glacial acetic acid (20 mL). Add this solution dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Work-up: Pour the reaction mixture into ice-water (500 mL) and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Isolation: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford 3-thiocyanato-pyridin-2-ylamine.

-

Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 2.8 g, 0.070 mol) and wash with anhydrous hexanes to remove the mineral oil. Add anhydrous tetrahydrofuran (THF, 100 mL).

-

Formation of Thiolate (Hypothetical Intermediate): Cool the suspension to 0 °C in an ice bath. A solution of 3-thiocyanato-pyridin-2-ylamine (9.0 g, 0.059 mol) in anhydrous THF (50 mL) is added dropwise. Note: This step assumes in-situ reduction and deprotonation to the thiolate. Alternatively, a separate reduction step may be necessary.

-

Alkylation: After stirring for 30 minutes at 0 °C, add tert-butyl bromide (8.1 g, 0.059 mol) dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 8-12 hours.

-

Quenching: Carefully quench the reaction by the slow addition of water (20 mL) at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Washing: Wash the combined organic layers with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentration: Remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Visualizations

Caption: Proposed two-step synthesis workflow for this compound.

Caption: Potential inhibition of the RAF-MEK-ERK signaling pathway by a 2-aminopyridine derivative.

References

- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. New 2-Thiopyridines as Potential Candidates for Killing both Actively Growing and Dormant Mycobacterium tuberculosis Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New 2-thiopyridines as potential candidates for killing both actively growing and dormant Mycobacterium tuberculosis cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and anti-inflammatory activities of some N-[pyridyl(phenyl)carbonylamino]-tert-butyl/phenyl-1,2,3,6- tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Experimental protocol for the synthesis of 3-tert-Butylsulfanyl-pyridin-2-ylamine

Abstract

This application note details a robust and reproducible experimental protocol for the synthesis of 3-tert-Butylsulfanyl-pyridin-2-ylamine, a valuable building block in medicinal chemistry and drug discovery. The described method utilizes a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction between 2-amino-3-bromopyridine and tert-butylthiol. This protocol provides a reliable route to the target compound in good yield and purity. All experimental parameters, including reagent quantities, reaction conditions, and purification procedures, are thoroughly described.

Introduction

Pyridin-2-ylamine derivatives are important scaffolds in the development of novel therapeutic agents due to their diverse biological activities. The introduction of a tert-butylsulfanyl group at the 3-position can significantly modulate the physicochemical and pharmacological properties of the parent molecule. This protocol outlines a palladium-catalyzed C-S cross-coupling reaction, a powerful and versatile method for the formation of aryl thioether bonds. The reaction proceeds under relatively mild conditions and demonstrates good functional group tolerance.

Reaction Scheme

Figure 1. General reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials:

-

2-Amino-3-bromopyridine

-

tert-Butylthiol

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon gas supply

-

Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 2-amino-3-bromopyridine (1.0 eq), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

-

Solvent and Reagent Addition: Add anhydrous toluene to the flask, followed by the addition of tert-butylthiol (1.2 eq) via syringe.

-

Reaction: The reaction mixture is heated to 100 °C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford this compound as the final product.

Data Presentation

The following table summarizes the quantitative data for the reactants and the product.